4-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine
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Overview
Description
4-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in the suppression of cell cycle progression, specifically halting the transition from the G1 phase to the S phase . This leads to a decrease in cell proliferation, particularly in cancer cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This can have downstream effects on tumor growth and development .
Pharmacokinetics
The compound’s bioavailability would also be influenced by factors such as its stability, solubility, and resistance to metabolic degradation .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound disrupts the cell cycle, leading to a decrease in cell proliferation . This can result in the suppression of tumor growth in cancer cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-d]pyrimidine core .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Phenylpyrazolo[3,4-d]pyrimidine-based compounds: These derivatives have been studied for their anticancer and antimicrobial properties.
Uniqueness
4-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine stands out due to its specific substitution pattern, which may enhance its biological activity and selectivity compared to other similar compounds. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13-7-9-21(10-8-13)16-15-11-20-22(17(15)19-12-18-16)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFDEZRNBGBDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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